An In-depth Technical Guide to the Synthesis and Characterization of Phenyltin Trichloride
An In-depth Technical Guide to the Synthesis and Characterization of Phenyltin Trichloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of phenyltin trichloride (B1173362) (C₆H₅SnCl₃), an important organotin compound with applications in organic synthesis and materials science.[1][2][3][4] This document details a reliable synthetic protocol and the analytical techniques used for its thorough characterization, making it a valuable resource for researchers in chemistry and drug development.
Synthesis of Phenyltin Trichloride
Phenyltin trichloride is commonly synthesized via a redistribution reaction, also known as the Kocheshkov redistribution reaction.[5] This method involves the reaction of tetraphenyltin (B1683108) (Ph₄Sn) with tin tetrachloride (SnCl₄) in a 1:3 molar ratio to yield the desired product. The reaction is typically carried out at elevated temperatures.
Synthetic Pathway
The synthesis proceeds according to the following balanced chemical equation:
3 SnCl₄ + (C₆H₅)₄Sn → 4 C₆H₅SnCl₃
Experimental Protocol
This protocol is adapted from established procedures for the redistribution reaction of organotin compounds.
Materials:
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Tetraphenyltin ((C₆H₅)₄Sn)
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Tin tetrachloride (SnCl₄)
-
Anhydrous toluene
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Nitrogen gas (inert atmosphere)
Equipment:
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Three-neck round-bottom flask
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Reflux condenser
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Dropping funnel
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Magnetic stirrer with heating mantle
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Distillation apparatus
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Schlenk line or similar inert atmosphere setup
Procedure:
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Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
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Reaction Mixture: To the flask, add tetraphenyltin (1 molar equivalent) and anhydrous toluene.
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Addition of Tin Tetrachloride: While stirring the mixture under a nitrogen atmosphere, slowly add tin tetrachloride (3 molar equivalents) dropwise from the dropping funnel. An exothermic reaction may be observed.
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Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by ¹¹⁹Sn NMR spectroscopy.
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Purification: After the reaction is complete, allow the mixture to cool to room temperature. The product, phenyltin trichloride, can be isolated by fractional distillation under reduced pressure.
Characterization of Phenyltin Trichloride
A comprehensive characterization of the synthesized phenyltin trichloride is crucial to confirm its identity and purity. This involves the use of various spectroscopic techniques.
Physical Properties
The physical properties of phenyltin trichloride are summarized in the table below.
| Property | Value |
| Appearance | Colorless to slightly pale yellow liquid |
| Molecular Formula | C₆H₅Cl₃Sn |
| Molecular Weight | 302.17 g/mol |
| Boiling Point | 142-143 °C at 25 mmHg |
| Density | 1.839 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.585 |
Data sourced from Sigma-Aldrich.[1][3][4]
Spectroscopic Data
The following tables summarize the key spectroscopic data for phenyltin trichloride.
Table 2: NMR Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ) ppm |
| ¹H NMR | CDCl₃ | 7.56 - 7.61 (m) |
| ¹³C NMR | CDCl₃ | 129.2, 130.3, 133.6, 141.1 |
| ¹¹⁹Sn NMR | CDCl₃ | -28.5 |
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3070 | C-H stretch (aromatic) |
| 1480, 1435 | C=C stretch (aromatic ring) |
| 1070, 1020, 995 | In-plane C-H bending |
| 730, 690 | Out-of-plane C-H bending |
| 370-390 | Sn-Cl stretch |
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| 302 | [M]⁺ (based on ¹²⁰Sn, ³⁵Cl) |
| 267 | [M - Cl]⁺ |
| 225 | [C₆H₅Sn]⁺ |
| 197 | [SnCl₂]⁺ |
| 155 | [SnCl]⁺ |
| 77 | [C₆H₅]⁺ |
Note: The mass spectrum will show a characteristic isotopic pattern for tin and chlorine.
Characterization Workflow
Detailed Experimental Protocols for Characterization
2.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Instrument: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Procedure: Dissolve approximately 10-20 mg of the sample in 0.5 mL of CDCl₃. The spectrum is typically recorded at room temperature. The chemical shifts are referenced to the residual solvent peak (7.26 ppm).
-
-
¹³C NMR:
-
Instrument: 100 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Procedure: A more concentrated sample (50-100 mg in 0.5 mL of CDCl₃) is used. The spectrum is proton-decoupled. Chemical shifts are referenced to the solvent peak (77.16 ppm).
-
-
¹¹⁹Sn NMR:
-
Instrument: NMR spectrometer with a multinuclear probe, operating at the appropriate frequency for ¹¹⁹Sn (e.g., 149.1 MHz on a 400 MHz instrument).
-
Solvent: Chloroform-d (CDCl₃).
-
Procedure: A concentrated sample is used. The spectrum is typically proton-decoupled. Chemical shifts are referenced to an external standard, such as tetramethyltin (B1198279) (Me₄Sn) at 0 ppm.[6][7]
-
2.4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument: FT-IR spectrometer.
-
Sampling Method: A thin film of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Procedure: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.
2.4.3. Mass Spectrometry (MS)
-
Instrument: Mass spectrometer with an electron ionization (EI) source.
-
Procedure: The sample is introduced into the ion source, typically via direct injection or through a gas chromatograph. The mass spectrum is recorded, showing the molecular ion and characteristic fragmentation patterns. The isotopic distribution of tin and chlorine should be observed in the high-resolution mass spectrum.
Safety Information
Phenyltin trichloride is a corrosive and toxic substance.[1][3][4] It can cause severe skin burns and eye damage.[1][3][4] It is also harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
This technical guide provides essential information for the synthesis and characterization of phenyltin trichloride. By following the detailed protocols, researchers can confidently prepare and verify this important chemical compound for their research and development needs.
References
- 1. Phenyltin trichloride 98 1124-19-2 [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. 苯基三氯化锡 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Phenyltin trichloride 98 1124-19-2 [sigmaaldrich.com]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. (Sn) Tin NMR [chem.ch.huji.ac.il]
- 7. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
